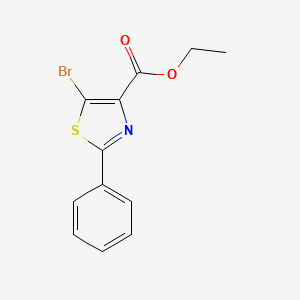

Ethyl 5-bromo-2-phenylthiazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-bromo-2-phenyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2S/c1-2-16-12(15)9-10(13)17-11(14-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONAJVAODOMRERW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)C2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659424 | |

| Record name | Ethyl 5-bromo-2-phenyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914347-21-0 | |

| Record name | Ethyl 5-bromo-2-phenyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 5-bromo-2-phenylthiazole-4-carboxylate

Prepared by a Senior Application Scientist for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-bromo-2-phenylthiazole-4-carboxylate is a heterocyclic compound featuring a highly functionalized thiazole core. As a trifunctional scaffold, possessing a reactive bromine atom, an ester group, and a phenyl substituent, it represents a versatile and valuable building block in modern synthetic and medicinal chemistry. The thiazole ring itself is a privileged structure, integral to numerous biologically active molecules, including FDA-approved antifungal drugs like isavuconazole.[1] This guide provides a comprehensive overview of the physicochemical properties, spectral characteristics, synthesis, and reactivity of this compound, offering field-proven insights for its application in research and drug development.

Chemical Identity and Structure

Correctly identifying a chemical entity is the foundational step for any scientific investigation. The following section details the key identifiers for this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 914347-21-0 | [2][3] |

| Molecular Formula | C₁₂H₁₀BrNO₂S | [2][3] |

| Molecular Weight | 312.18 g/mol | [2][3] |

| IUPAC Name | Ethyl 5-bromo-2-phenyl-1,3-thiazole-4-carboxylate | |

| Synonyms | 5-Bromo-2-phenylthiazole-4-carboxylic acid ethyl ester | [2] |

digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; Br [label="Br", fontcolor="#EA4335"]; N [label="N", fontcolor="#4285F4"]; S [label="S", fontcolor="#FBBC05"]; O1 [label="O", fontcolor="#34A853"]; O2 [label="O", fontcolor="#34A853"];

// Phenyl Ring C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];

// Thiazole Ring C1 -- C7 [len=1.5]; C7 -- N [len=1.5]; N -- C8 [len=1.5]; C8 -- S [len=1.5]; S -- C7 [len=1.5];

// Substituents on Thiazole C8 -- C9 [len=1.5]; C9 -- Br [len=1.5]; C8 -- C10 [len=1.5];

// Ester Group C10 -- O1 [len=1.5, style=double]; C10 -- O2 [len=1.5]; O2 -- C11 [len=1.5]; C11 -- C12 [len=1.5];

// Positions for layout C1 [pos="0,0!"]; C2 [pos="-1.3,-0.75!"]; C3 [pos="-1.3,-2.25!"]; C4 [pos="0,-3!"]; C5 [pos="1.3,-2.25!"]; C6 [pos="1.3,-0.75!"]; C7 [pos="0,1.5!"]; N [pos="1.3,2.25!"]; C8 [pos="2.6,1.5!"]; S [pos="1.3,0!"]; C9 [pos="3.9,2.25!"]; Br [pos="5.2,1.5!"]; C10 [pos="3.9,0!"]; O1 [pos="3.9,-1.0!"]; O2 [pos="5.2,0.5!"]; C11 [pos="6.5,0!"]; C12 [pos="7.8,0.5!"]; }

Caption: 2D Structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various chemical and biological systems. These parameters influence solubility, permeability, and formulation strategies in drug development.

Table 2: Physicochemical Data

| Property | Value | Notes |

| Boiling Point | 408 °C at 760 mmHg | Predicted value.[2] |

| Density | 1.5 g/cm³ | Predicted value.[2] |

| Flash Point | 200.6 °C | Predicted value.[2] |

| Refractive Index | 1.602 | Predicted value.[2] |

| Polar Surface Area (PSA) | 67.4 Ų | A key descriptor for predicting drug transport properties.[2] |

| LogP (XLogP3) | 3.75 | Indicates moderate lipophilicity.[2] |

| Solubility | Poorly soluble in water | Expected based on LogP and structure; soluble in common organic solvents like ethanol, methanol, and dichloromethane.[4] |

Spectral Analysis

Spectral data provides unambiguous confirmation of a molecule's structure. Below is an expert interpretation of the expected spectral characteristics.

3.1. ¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is used to identify the hydrogen atoms in a molecule. For a standard solvent like CDCl₃:

-

Ethyl Ester Protons: A quartet signal is expected around δ 4.4 ppm (for the -O-CH₂- group) coupled to a triplet signal around δ 1.4 ppm (for the -CH₃ group). This distinct pattern is a hallmark of an ethyl ester.

-

Phenyl Protons: A multiplet or series of multiplets would appear in the aromatic region, typically between δ 7.3 and δ 8.0 ppm, integrating to 5 protons. The exact splitting depends on the specific electronic environment of each proton.

-

Thiazole Proton: This molecule lacks a proton on the thiazole ring itself, as all positions (2, 4, and 5) are substituted.

3.2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum provides information about the carbon skeleton.

-

Ester Carbonyl: A signal for the ester carbonyl carbon (C=O) is expected to be significantly downfield, around δ 160-165 ppm.

-

Aromatic & Thiazole Carbons: A cluster of signals between δ 110-160 ppm would correspond to the carbons of the phenyl and thiazole rings.

-

Ethyl Ester Carbons: The -O-CH₂- carbon typically appears around δ 61 ppm, while the -CH₃ carbon is found upfield, around δ 14 ppm.

3.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.

-

Molecular Ion Peak: The key feature would be the molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity: one for the molecule containing the ⁷⁹Br isotope and another at M+2 for the molecule with the ⁸¹Br isotope.

-

Exact Mass: The exact mass is 310.96200 Da.[2]

-

Fragmentation: Common fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃) from the ester and cleavage of the phenyl ring.

Synthesis and Reactivity

Understanding the synthesis and reactivity of this compound is paramount for its use as a chemical intermediate.

4.1. Synthesis

The most classical and reliable method for constructing the thiazole ring is the Hantzsch Thiazole Synthesis .[5][6][7] This involves the condensation of an α-halocarbonyl compound with a thioamide.

Caption: Generalized Hantzsch synthesis workflow for the target molecule.

Experimental Protocol: Hantzsch Thiazole Synthesis Causality: This one-pot condensation is efficient because it forms two bonds (C-S and C-N) in a single sequence, driven by the formation of a stable aromatic thiazole ring.[5]

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiobenzamide (1.0 eq) in a suitable solvent such as ethanol.

-

Addition: Add ethyl 2,4-dibromo-3-oxobutanoate (1.0 eq) to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing cold water or a dilute sodium bicarbonate solution to precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

4.2. Reactivity

The molecule's utility stems from its three distinct reactive sites, allowing for sequential and selective modifications.

Caption: Key reactivity pathways for chemical modification.

-

Reactivity at the C5-Bromine: The C-Br bond is the most versatile handle for building molecular complexity. It is highly susceptible to palladium-catalyzed cross-coupling reactions.

-

Reactivity of the Ester Group: The ethyl ester at the C4-position can be readily transformed.

-

Reactivity of the Phenyl Ring: The phenyl ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). The substitution pattern (ortho, meta, para) will be directed by the electron-withdrawing nature of the thiazole ring system.

Applications in Research and Drug Development

The phenylthiazole scaffold is a privileged motif in medicinal chemistry, known for a wide spectrum of biological activities.[15][16][17][18]

-

Antifungal Agents: Phenylthiazole derivatives are potent inhibitors of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal cell membrane biosynthesis pathway.[1][15] This makes compounds derived from this scaffold promising candidates for new antifungal drugs.

-

Anticancer and Anti-inflammatory Activity: Various substituted thiazoles have demonstrated significant potential as anticancer and anti-inflammatory agents in preclinical studies.

-

Chemical Intermediate: As a highly functionalized and reactive molecule, this compound serves as an ideal starting point for generating libraries of diverse compounds for high-throughput screening in drug discovery programs. Its structure allows for systematic modifications at three key positions to explore structure-activity relationships (SAR).

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed.

-

Hazards: While specific toxicity data for this compound is limited, related brominated aromatic compounds are often classified as irritants, potentially causing skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[4]

Conclusion

This compound is more than just a chemical compound; it is a versatile tool for innovation in the pharmaceutical and material sciences. Its well-defined physicochemical properties, predictable spectral characteristics, and versatile reactivity at three distinct positions make it an exceptionally valuable intermediate. Researchers and drug development professionals can leverage this scaffold to construct novel molecules with tailored biological activities, accelerating the discovery of next-generation therapeutics.

References

-

Yuan, M., et al. (2024). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

-

Royal Society of Chemistry. (2019). Supporting Information. Available at: [Link]

-

ResearchGate. (2014). Synthesis and evaluation of some new phenylthiazole derivatives and their biological activity. Available at: [Link]

-

Al-Ostath, A., et al. (2023). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. Molecules. Available at: [Link]

-

ResearchGate. (2014). Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives. Available at: [Link]

-

Chem Help ASAP. Hantzsch Thiazole Synthesis. Available at: [Link]

-

MDPI. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]

-

Wiley-VCH. (2007). Supporting Information. Available at: [Link]

-

Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]

-

ChemBK. (2024). Ethyl 2-amino-5-bromothiazole-4-carboxy. Available at: [Link]

- Google Patents. (2012). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.

-

ACS Publications. (2024). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. Organic Letters. Available at: [Link]

-

MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]

-

Organic Syntheses. (1979). THIAZOLES FROM ETHYL ISOCYANOACETATE AND THIONO ESTERS: ETHYL THIAZOLE-4-CARBOXYLATE. Available at: [Link]

-

YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

-

University of Calgary. CSD Solution #13. Available at: [Link]

-

University of California, Santa Cruz. 12BL Experiment 5: Ester Hydrolysis. Available at: [Link]

-

IV SEMMESTER. KINETICS OF ACID HYDROLYSIS OF AN ESTER. Available at: [Link]

- Google Patents. (1966). US3274207A - Processes for preparing thiazole carboxylic acids.

-

PubChem. Ethyl 2-bromo-4-phenylthiazole-5-carboxylate. Available at: [Link]

-

PubChem. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. Available at: [Link]

-

PubChem. Ethyl 5-phenylthiazole-2-carboxylate. Available at: [Link]

Sources

- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. en.huatengsci.com [en.huatengsci.com]

- 4. chembk.com [chembk.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. mdpi.com [mdpi.com]

- 7. synarchive.com [synarchive.com]

- 8. benchchem.com [benchchem.com]

- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]

- 13. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 14. nitt.edu [nitt.edu]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Ethyl 5-bromo-2-phenylthiazole-4-carboxylate CAS number 914347-21-0

An In-Depth Technical Guide to Ethyl 5-bromo-2-phenylthiazole-4-carboxylate (CAS 914347-21-0): A Keystone Scaffold for Modern Drug Discovery

Executive Summary

This compound is a highly functionalized heterocyclic compound that serves as a critical building block in medicinal chemistry and drug discovery. Its structure incorporates three key features for chemical diversification: a stable 2-phenylthiazole core, a reactive bromine atom at the 5-position, and an ethyl ester at the 4-position. This unique combination allows for the strategic and modular synthesis of vast libraries of compounds. The thiazole ring itself is a "privileged scaffold," found in numerous FDA-approved drugs and biologically active molecules, underscoring the therapeutic potential of its derivatives.[1][2][3] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, synthesis, reactivity, and its proven applications as a versatile intermediate in the creation of novel therapeutic agents.

The Thiazole Moiety: A Privileged Scaffold in Medicinal Chemistry

The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of modern medicinal chemistry.[4] Its prevalence in nature, exemplified by its presence in Vitamin B1 (thiamine), hints at its fundamental biological compatibility.[5] Synthetic thiazole derivatives have been shown to exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antifungal, and CNS-regulating properties.[1][2][6] The stability of the thiazole ring, coupled with its ability to engage in hydrogen bonding and other non-covalent interactions, makes it an ideal scaffold for designing molecules that can effectively interact with biological targets.[3] The development of drugs like the antiretroviral Ritonavir and the anti-inflammatory Meloxicam showcases the therapeutic success of this versatile moiety.[1][2]

Physicochemical Profile of this compound

A clear understanding of a compound's physical and chemical properties is fundamental for its application in synthesis and development. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 914347-21-0 | [7][8][9] |

| Molecular Formula | C₁₂H₁₀BrNO₂S | [7][9] |

| Molecular Weight | 312.18 g/mol | [7][9] |

| IUPAC Name | Ethyl 5-bromo-2-phenyl-1,3-thiazole-4-carboxylate | [10] |

| Density | 1.5 g/cm³ | [7] |

| Boiling Point | 408°C at 760 mmHg | [7] |

| Flash Point | 200.6°C | [7] |

| Purity | Typically ≥95% | [9][10] |

| Physical Form | Solid | |

| Storage | Sealed in dry, 2-8°C | [8] |

Synthesis and Mechanistic Insights

The construction of the substituted thiazole core is most reliably achieved through the Hantzsch thiazole synthesis, a classic and high-yielding reaction first described in 1887.[11][12]

The Hantzsch Thiazole Synthesis: A Foundational Approach

The Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide.[13] The reaction proceeds through a multistep pathway initiated by an SN2 attack of the nucleophilic sulfur from the thioamide onto the electrophilic carbon of the α-haloketone.[14] This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[11] The versatility of this method allows for the introduction of various substituents on the final thiazole product by simply changing the starting materials.

Proposed Synthetic Pathway for this compound

While direct synthesis in a single step is possible, a more common and controllable laboratory approach involves a two-step sequence: the initial formation of the 2-phenylthiazole-4-carboxylate core, followed by selective bromination at the electron-rich C5 position.

-

Step 1: Hantzsch Synthesis of Ethyl 2-phenylthiazole-4-carboxylate. Reaction of ethyl 3-bromo-2-oxobutanoate with benzamide provides the precursor, ethyl 2-phenylthiazole-4-carboxylate (CAS 59937-01-8).[15]

-

Step 2: Electrophilic Bromination. The synthesized thiazole is then subjected to electrophilic bromination using a reagent like N-Bromosuccinimide (NBS) or bromine in acetic acid to install the bromo group specifically at the 5-position, yielding the final product.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established chemical principles for thiazole synthesis and bromination.

Part A: Synthesis of Ethyl 2-phenylthiazole-4-carboxylate

-

To a solution of benzamide (1.0 eq) in ethanol (5 mL/mmol) in a round-bottom flask, add ethyl 3-bromo-2-oxobutanoate (1.1 eq).

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate mobile phase. The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Pour the concentrated mixture into cold water, leading to the precipitation of the crude product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude solid from ethanol to yield pure ethyl 2-phenylthiazole-4-carboxylate as a solid.

Part B: Bromination to this compound

-

Dissolve the ethyl 2-phenylthiazole-4-carboxylate (1.0 eq) from Part A in glacial acetic acid (10 mL/mmol) in a flask protected from light.

-

Cool the solution to 0-5°C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, maintaining the temperature below 10°C.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Carefully pour the reaction mixture into a beaker of ice water, resulting in the precipitation of the brominated product.

-

Collect the precipitate by vacuum filtration, wash thoroughly with water to remove acetic acid, and then with a cold 5% sodium thiosulfate solution to quench any remaining bromine.

-

Wash again with water and dry the solid under vacuum to afford the final product, this compound.

Chemical Reactivity and Strategic Functionalization

The title compound is not typically an end-product but rather a versatile intermediate. Its value lies in the orthogonal reactivity of its functional groups, allowing for selective modifications to build molecular complexity.

-

C5-Bromo Group : This is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, or amino substituents, which is a cornerstone of modern library synthesis for structure-activity relationship (SAR) studies.[16][17]

-

C4-Ethyl Ester : This group can be readily hydrolyzed under basic conditions (e.g., NaOH or LiOH) to the corresponding carboxylic acid. The resulting acid is a key precursor for forming amide bonds via coupling with a diverse range of amines, a common strategy to improve pharmacokinetic properties and explore new binding interactions.[18][19]

Detailed Experimental Protocol: Functionalization (Amide Formation)

-

Ester Hydrolysis: Dissolve this compound (1.0 eq) in a mixture of THF/water (e.g., 3:1 v/v). Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature until TLC analysis confirms the complete consumption of the starting ester.

-

Acidification: Acidify the reaction mixture to pH ~2-3 with 1N HCl.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

Amide Coupling: Dissolve the crude 5-bromo-2-phenylthiazole-4-carboxylic acid (1.0 eq) in an anhydrous solvent like DMF or DCM.

-

Add a coupling agent such as EDCI (1.2 eq) and an activator like HOBt (1.2 eq), followed by a tertiary amine base like DIEA (2.5 eq).

-

Stir the mixture for 15-20 minutes at room temperature to form the activated ester.

-

Add the desired primary or secondary amine (1.1 eq) and continue stirring at room temperature for 12-24 hours.

-

Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude residue by column chromatography on silica gel to obtain the desired amide derivative.

Applications in Contemporary Drug Discovery

The true value of this compound is demonstrated by its successful application in the synthesis of biologically active molecules targeting a range of diseases.

-

Anticancer Agents : The 2-phenylthiazole-4-carboxamide scaffold has been identified as a promising core for the development of novel cytotoxic agents. Studies have shown that derivatives synthesized from this core exhibit potent activity against various human cancer cell lines, including breast and colon cancer.[18][19] The ability to rapidly generate libraries of amides at the C4-position and diverse bi-aryl compounds via C5-coupling allows for extensive exploration of the SAR to optimize potency and selectivity.[4]

-

Antifungal CYP51 Inhibitors : Lanosterol 14α-demethylase (CYP51) is a critical enzyme in fungal cell membrane biosynthesis and a validated target for antifungal drugs. Phenylthiazole derivatives have been designed and synthesized as potent CYP51 inhibitors.[16] The synthesis of these inhibitors often utilizes the C5-bromo position of a thiazole intermediate for Suzuki coupling to introduce various substituted phenyl rings, highlighting the strategic importance of this functional handle in modulating target engagement.[16]

-

Broad Biological Significance : Beyond cancer and fungal infections, the substituted thiazole nucleus is integral to compounds with a vast array of biological activities. These include agents for treating hypertension, HIV, bacterial infections, and central nervous system disorders.[2][5] The title compound provides a reliable and versatile starting point for accessing novel chemical space within these and other therapeutic areas.

Conclusion

This compound (CAS 914347-21-0) is far more than a simple chemical reagent; it is a strategic platform for innovation in drug discovery. Its well-defined physicochemical properties, accessible synthesis via the robust Hantzsch reaction, and orthogonally reactive functional groups make it an invaluable tool for medicinal chemists. By enabling the efficient and modular synthesis of diverse compound libraries, it facilitates the rapid exploration of structure-activity relationships, accelerating the journey from a chemical scaffold to a potential therapeutic candidate. For any research organization focused on the development of novel small-molecule drugs, mastering the chemistry of this keystone intermediate is a significant step toward achieving its goals.

References

-

Chem Help ASAP. Hantzsch Thiazole Synthesis. Available from: [Link]

-

Geetha Priya C, et al. A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. Available from: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

-

OChem Tutor. synthesis of thiazoles. YouTube, 2019. Available from: [Link]

-

CUTM Courseware. Thiazole. Available from: [Link]

-

Bou-Salah, L., et al. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 2017. Available from: [Link]

-

Aliabadi, A., et al. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry, 2010. Available from: [Link]

-

Scilit. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. Available from: [Link]

-

Amin, A., et al. Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives. Current Bioactive Compounds, 2022. Available from: [Link]

-

Khan, I., et al. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 2021. Available from: [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. World Journal of Pharmaceutical Research. Available from: [Link]

-

JETIR. THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Available from: [Link]

-

Wang, Y., et al. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 2023. Available from: [Link]

-

LookChem. Cas 59937-01-8,RARECHEM AL BI 1318. Available from: [Link]

-

Asian Journal of Chemistry. Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Available from: [Link]

-

Molbank. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI, 2021. Available from: [Link]

-

Al-Ostath, A., et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 2021. Available from: [Link]

-

ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Available from: [Link]

-

Aliabadi, A., et al. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 2014. Available from: [Link]

-

Chlaň, M., et al. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 2022. Available from: [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. jetir.org [jetir.org]

- 3. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. 914347-21-0|this compound|BLD Pharm [bldpharm.com]

- 9. en.huatengsci.com [en.huatengsci.com]

- 10. This compound [synhet.com]

- 11. chemhelpasap.com [chemhelpasap.com]

- 12. synarchive.com [synarchive.com]

- 13. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 14. m.youtube.com [m.youtube.com]

- 15. lookchem.com [lookchem.com]

- 16. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Page loading... [wap.guidechem.com]

- 18. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scilit.com [scilit.com]

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 5-bromo-2-phenylthiazole-4-carboxylate

Introduction: The Structural Significance of Ethyl 5-bromo-2-phenylthiazole-4-carboxylate

This compound is a multifaceted heterocyclic compound featuring a thiazole core, a functionality prevalent in many biologically active molecules. The strategic placement of a phenyl group at the 2-position, a bromine atom at the 5-position, and an ethyl carboxylate at the 4-position imparts a unique electronic and steric profile. Accurate spectroscopic characterization is paramount for confirming its identity, assessing its purity, and understanding its reactivity in drug discovery and materials science applications. This guide provides a detailed roadmap for its analysis using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to reveal distinct signals for the protons of the ethyl group and the phenyl ring. The absence of a proton at the 5-position of the thiazole ring, due to bromine substitution, simplifies the aromatic region.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -CH₃ (ethyl) | 1.3 - 1.5 | Triplet (t) | 3H | Shielded aliphatic protons coupled to the -CH₂- group. |

| -CH₂- (ethyl) | 4.3 - 4.5 | Quartet (q) | 2H | Deshielded by the adjacent oxygen atom and coupled to the -CH₃ group. |

| Phenyl H (ortho) | 7.8 - 8.0 | Multiplet (m) | 2H | Deshielded due to proximity to the electron-withdrawing thiazole ring. |

| Phenyl H (meta, para) | 7.4 - 7.6 | Multiplet (m) | 3H | Typical chemical shift for protons on a benzene ring. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The number of unique carbon signals will confirm the overall structure.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| -CH₃ (ethyl) | ~14 | Typical for an aliphatic methyl group in an ester. |

| -CH₂- (ethyl) | ~62 | Deshielded by the adjacent oxygen atom. |

| C5 (thiazole) | ~115 | Carbon bearing the bromine atom, significantly influenced by halogen substitution. |

| Phenyl C (para) | ~129 | Aromatic carbon. |

| Phenyl C (meta) | ~129 | Aromatic carbons. |

| Phenyl C (ortho) | ~131 | Aromatic carbons. |

| Phenyl C (ipso) | ~133 | Carbon attached to the thiazole ring. |

| C4 (thiazole) | ~148 | Carbon attached to the carboxylate group. |

| C=O (ester) | ~160 | Carbonyl carbon of the ester. |

| C2 (thiazole) | ~170 | Carbon attached to the phenyl group and the sulfur and nitrogen atoms of the thiazole ring. |

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

Instrumental Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength for better resolution.

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Instrumental Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

Diagram of NMR Workflow

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic rings, the ester group, and the C-Br bond.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |

| 3100 - 3000 | C-H stretch (aromatic) | Medium to Weak | Characteristic of C-H bonds on the phenyl and thiazole rings. |

| 2980 - 2850 | C-H stretch (aliphatic) | Medium | Corresponding to the C-H bonds of the ethyl group. |

| ~1720 | C=O stretch (ester) | Strong | A prominent peak indicating the presence of the ester carbonyl group. The conjugation with the thiazole ring may slightly lower this frequency.[1][2] |

| 1600 - 1450 | C=C stretch (aromatic) | Medium to Strong | Multiple bands are expected due to the vibrations of the phenyl and thiazole rings. |

| 1300 - 1100 | C-O stretch (ester) | Strong | Two distinct C-O stretching bands are characteristic of esters.[2] |

| ~700 | C-Br stretch | Medium to Strong | Absorption in the fingerprint region indicating the carbon-bromine bond. |

Experimental Protocol for IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumental Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Mode: Transmittance or Absorbance.

Diagram of IR Spectroscopy Principle

Caption: Principle of IR spectroscopy for functional group identification.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum

For this compound (C₁₂H₁₀BrNO₂S), the high-resolution mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Table 4: Predicted Key Mass-to-Charge Ratios (m/z)

| m/z (for ⁷⁹Br/⁸¹Br) | Ion | Rationale |

| 311/313 | [M]⁺ | Molecular ion peak. |

| 283/285 | [M - C₂H₄]⁺ | Loss of ethene from the ethyl group. |

| 266/268 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical. |

| 238/240 | [M - COOC₂H₅]⁺ | Loss of the ethyl carboxylate radical. |

| 184 | [C₇H₅NS]⁺ | Fragment corresponding to the 2-phenylthiazole cation. |

| 105 | [C₇H₅O]⁺ | Benzoyl cation. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Experimental Protocol for Mass Spectrometry

Sample Preparation (Electron Ionization - EI):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph.

Instrumental Parameters (EI-MS):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 50-500.

Diagram of a Potential MS Fragmentation Pathway

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of Ethyl 5-bromo-2-phenylthiazole-4-carboxylate

Introduction: The Significance of Thiazole Derivatives in Modern Drug Discovery

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2][3] Its unique structural and electronic properties make it a privileged scaffold in a vast array of biologically active molecules. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and antidiabetic properties.[3][4] The ability to readily modify the thiazole ring at various positions allows for the fine-tuning of a compound's steric and electronic profile, which is crucial for optimizing its interaction with biological targets.[1] Understanding the precise three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR) and driving rational drug design.[5][6]

This guide provides a comprehensive, in-depth walkthrough of the crystal structure analysis of a representative thiazole derivative, Ethyl 5-bromo-2-phenylthiazole-4-carboxylate. We will navigate the entire workflow, from the foundational step of crystal growth to the intricacies of structure solution and refinement, offering not just procedural steps but the underlying scientific rationale that governs each decision in the process.

Part 1: From Powder to Perfection - The Art and Science of Crystallization

The journey to a crystal structure begins with the most critical and often challenging step: growing a high-quality single crystal suitable for X-ray diffraction.[5][6] For a small organic molecule like this compound, several techniques can be employed. The choice of method and solvent is not arbitrary; it is a systematic exploration of the compound's physicochemical properties.

Foundational Principles of Crystallization

Crystallization is fundamentally a process of controlled precipitation, where a solute in a supersaturated solution organizes itself into a highly ordered, crystalline lattice.[7] The ideal solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. This solubility differential is the driving force for crystallization upon cooling.

Step-by-Step Crystallization Protocol for this compound

The following protocol outlines common and effective methods for crystallizing small organic molecules.

1. Slow Evaporation:

-

Rationale: This is often the simplest and most successful starting point.[8] The gradual removal of the solvent slowly increases the concentration of the solute, allowing molecules ample time to arrange themselves into a well-ordered crystal lattice.

-

Protocol:

-

Dissolve a small amount (5-10 mg) of this compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/hexane) in a small vial.

-

Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle.

-

Leave the vial undisturbed in a vibration-free environment.

-

Monitor for crystal growth over several days to weeks.

-

2. Vapor Diffusion:

-

Rationale: This technique is particularly effective when only small quantities of the compound are available and is excellent for screening a wide range of solvent-antisolvent systems.[8] It promotes slow crystal growth by gradually changing the solvent composition.

-

Protocol:

-

Prepare a concentrated solution of the compound in a good solvent (e.g., dichloromethane) in a small, open vial.

-

Place this small vial inside a larger, sealed jar containing a small amount of an "anti-solvent" in which the compound is poorly soluble (e.g., hexane or heptane).

-

The more volatile solvent from the inner vial will slowly evaporate and mix with the vapor of the anti-solvent in the larger jar. The anti-solvent vapor will then diffuse into the inner vial, reducing the solubility of the compound and inducing crystallization.

-

3. Liquid-Liquid Diffusion:

-

Rationale: This method is useful when the compound is highly insoluble and difficult to work with.[6] It creates a very slow and controlled mixing at the interface of two solvents, which can lead to the formation of high-quality crystals.

-

Protocol:

-

In a narrow test tube, carefully layer a solution of the compound in a dense, good solvent (e.g., chloroform) at the bottom.

-

Gently and slowly add a less dense anti-solvent (e.g., methanol or hexane) on top to create a distinct interface.

-

Seal the tube and leave it undisturbed. Crystals will ideally form at the interface over time.

-

| Crystallization Method | Principle | Advantages | Considerations |

| Slow Evaporation | Gradual increase in concentration through solvent evaporation. | Simple, requires minimal setup. | Rate of evaporation can be hard to control. |

| Vapor Diffusion | Slow introduction of an anti-solvent via vapor phase. | Excellent for small quantities, good for screening.[8] | Requires volatile solvents. |

| Liquid-Liquid Diffusion | Slow mixing at the interface of a solvent and anti-solvent. | Good for poorly soluble compounds, promotes slow growth. | Can be technically challenging to set up without disturbing the interface. |

Part 2: Illuminating the Invisible - Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, the next step is to analyze it using an X-ray diffractometer. This powerful technique provides detailed information about the three-dimensional arrangement of atoms by analyzing how X-rays are diffracted by the crystal lattice.[9][10]

The Workflow of Data Collection and Processing

The overall process can be visualized as a linear progression from data acquisition to a refined structural model.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Protocol for Data Collection

-

Crystal Selection and Mounting: A suitable crystal should be clear, have well-defined faces, and be free of cracks or defects. It is carefully mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector.[11]

Data Processing: From Images to Intensities

The raw diffraction images are processed to extract the intensities of the individual reflections.[11]

-

Integration: This step involves identifying the positions of the diffraction spots on the images and integrating their intensities.

-

Scaling and Merging: Data from multiple images are scaled to a common reference frame to account for variations in X-ray beam intensity and crystal decay. Symmetry-equivalent reflections are then merged to produce a final set of unique reflection data.[11]

Part 3: Solving the Puzzle - Structure Solution and Refinement

The processed data file contains the intensities of the diffracted X-rays, but not their phases. This is the well-known "phase problem" in crystallography.[12]

Overcoming the Phase Problem

For small molecules like this compound, "direct methods" are typically used to solve the phase problem.[12] These methods use statistical relationships between the intensities of strong reflections to derive initial phase estimates.

Step-by-Step Protocol for Structure Solution and Refinement

This process is iterative and typically performed using specialized software like SHELXTL or Olex2.[9][13]

-

Structure Solution: An initial electron density map is calculated using the measured intensities and the initial phases from direct methods.

-

Model Building: Atoms are assigned to the prominent peaks in the electron density map. For our target molecule, the heavy bromine and sulfur atoms would likely be located first, followed by the lighter carbon, oxygen, and nitrogen atoms.

-

Structure Refinement: This is an iterative process of optimizing the atomic model to best fit the experimental data.[12] It involves adjusting atomic positions, thermal parameters (which describe the vibration of atoms), and occupancies. The quality of the fit is monitored by the R-factor (R1), which should ideally be as low as possible.[13]

-

Difference Fourier Map: After initial refinement, a difference Fourier map is calculated. This map shows regions where the calculated electron density is higher or lower than the observed density, helping to locate missing atoms (like hydrogen) or identify disorder.

-

Final Refinement and Validation: Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final model is then validated to ensure that the geometry is chemically reasonable and that there are no unresolved issues.

Caption: The Iterative Cycle of Crystal Structure Refinement.

Part 4: Interpreting the Structure of this compound

The final output of a successful crystal structure analysis is a detailed model of the molecule's three-dimensional structure and how it packs in the crystal lattice.

Key Structural Parameters

The analysis will yield precise measurements of bond lengths, bond angles, and torsion angles. For our target molecule, key parameters would include the planarity of the thiazole and phenyl rings, and the conformation of the ethyl ester group.

| Parameter | Description | Expected Value/Observation |

| Thiazole Ring | C-S, C-N, C=C bond lengths and internal angles. | Consistent with an aromatic heterocyclic system. |

| Phenyl Ring | C-C bond lengths and internal angles. | Typical values for a substituted benzene ring. |

| C(thiazole)-C(phenyl) Bond | Torsion angle between the two rings. | Indicates the relative orientation of the two rings, which can be influenced by crystal packing. |

| Ethyl Ester Group | Conformation and orientation relative to the thiazole ring. | The ester group may be co-planar with the thiazole ring to maximize conjugation, or twisted due to steric hindrance. |

| Intermolecular Interactions | Short contacts between molecules in the crystal lattice. | Potential for halogen bonding (involving the bromine atom), π-π stacking between aromatic rings, and C-H···O interactions.[14][15] |

Supramolecular Assembly and Intermolecular Interactions

The way molecules pack in a crystal is governed by a network of non-covalent interactions. For this compound, the presence of a bromine atom and aromatic rings suggests the possibility of specific and influential interactions that dictate the overall supramolecular architecture. Analysis of these interactions is crucial, as they can influence the physical properties of the solid state, such as solubility and stability.

Conclusion

The crystal structure analysis of this compound provides an atomic-level blueprint that is invaluable for researchers in drug discovery. This detailed structural information allows for a deeper understanding of its chemical properties and provides a solid foundation for the design of new, more potent, and selective therapeutic agents. The methodologies outlined in this guide, from meticulous crystallization to rigorous refinement, represent a powerful and indispensable tool in the modern chemical sciences.

References

- An Overview of Thiazole Derivatives and its Biological Activities. (2023). World Journal of Pharmaceutical Research.

- The Essential Role of Thiazole in Pharmaceutical Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews.

- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.

- A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. (n.d.). PubMed.

- Crystallization of small molecules. (n.d.). Unknown Source.

- Crystal Structure Determination & Refinement. (n.d.).

- A review on thiazole based compounds & it's pharmacological activities. (2024). International Journal of Advances in Engineering and Management (IJAEM).

- Data Collection and Processing for Single Crystal X-ray Analysis. (n.d.). Select Science.

- Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC - NIH.

- Advanced crystallisation methods for small organic molecules. (2023). ePrints Soton.

- A beginner's guide to X-ray data processing. (2021). The Biochemist - Portland Press.

- Solution and Refinement of Crystal Structures. (n.d.). Oxford Academic.

- Single Crystal Structure Refinement (SREF). (2018). SERC (Carleton).

- Crystallization. (n.d.).

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.).

- Single crystal X-ray diffraction. (n.d.). Rigaku.

- Single-crystal X-ray Diffraction. (2007). SERC (Carleton).

- Structure solution and refinement: introductory str

- Structure refinement. (n.d.). MIT OpenCourseWare.

- Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)

- Ethyl 5-bromo-2-phenylthiazole-4-carboxyl

- How to synthesize Ethyl 2-bromothiazole-5-carboxyl

- Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluoro...). (n.d.).

- Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2023). Journal of Pharmaceutical Chemistry.

- Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (n.d.).

-

Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-chlorophenyl)-3-{[(4-chlorophenyl)formamido]imino}-7-methyl-2H,3H,5H-[1][5]thiazolo[3,2-a]pyrimidine-6-carboxylate. (n.d.). PMC - NIH.

- Ethyl 5-bromo-2-phenylthiazole-4-carboxyl

- Ethyl 2-bromo-4-phenylthiazole-5-carboxyl

- Crystal structure and Hirshfeld surface analysis of ethyl (4R,4aS)

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. nbinno.com [nbinno.com]

- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 4. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. portlandpress.com [portlandpress.com]

- 12. fiveable.me [fiveable.me]

- 13. Single Crystal Structure Refinement (SREF) [serc.carleton.edu]

- 14. mdpi.com [mdpi.com]

- 15. Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-chlorophenyl)-3-{[(4-chlorophenyl)formamido]imino}-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to Ethyl 5-bromo-2-phenylthiazole-4-carboxylate

This compound, identified by its IUPAC name Ethyl 5-bromo-2-phenyl-1,3-thiazole-4-carboxylate and CAS Number 914347-21-0 , represents a significant molecule within the landscape of heterocyclic chemistry and drug discovery.[1][2][3] As a substituted 2-phenylthiazole, it belongs to a class of compounds recognized as a "privileged scaffold." This term is reserved for molecular frameworks that are capable of binding to multiple, diverse biological targets, thus serving as a fertile ground for the development of novel therapeutic agents.[4]

The thiazole ring itself is a fundamental structural motif found in various natural products, including Vitamin B1 (thiamine).[5] Its derivatives have been shown to exhibit a vast spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, and antitumor properties.[4][5][6] The specific combination of a phenyl group at the 2-position, a bromine atom at the 5-position, and an ethyl carboxylate at the 4-position endows this particular molecule with a unique electronic and steric profile, making it a valuable intermediate and a target for further functionalization in the rational design of new drugs. This guide provides a comprehensive overview of its synthesis, structural characteristics, and its role in the development of next-generation therapeutics.

Physicochemical and Structural Properties

A clear understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The key characteristics of this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | Ethyl 5-bromo-2-phenyl-1,3-thiazole-4-carboxylate | [1] |

| CAS Number | 914347-21-0 | [1][2][3] |

| Molecular Formula | C₁₂H₁₀BrNO₂S | [2][3] |

| Molecular Weight | 312.18 g/mol | [2][3] |

| Exact Mass | 310.96200 Da | [2] |

| Density | ~1.5 g/cm³ | [2] |

| Boiling Point | 408 °C at 760 mmHg | [2] |

| Flash Point | 200.6 °C | [2] |

Synthesis and Mechanistic Insight: The Hantzsch Thiazole Synthesis

The most reliable and high-yielding method for constructing the thiazole ring is the Hantzsch Thiazole Synthesis, first described by Arthur Hantzsch in 1887.[7] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide.[7][8][9] For the target molecule, this translates to the reaction between benzothioamide and an appropriate α-bromoacetoacetate derivative.

The reaction proceeds through a well-established mechanism:

-

Nucleophilic Attack : The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the electrophilic carbon bearing the halogen in the α-halo ester (an Sₙ2 reaction).[8][10]

-

Cyclization : Following the initial attack, an intramolecular cyclization occurs where the nitrogen atom attacks the carbonyl carbon of the ester group.[8][10]

-

Dehydration : The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.[8]

This method is favored for its simplicity, use of readily available starting materials, and generally high yields.[8][11]

Sources

- 1. This compound [synhet.com]

- 2. echemi.com [echemi.com]

- 3. en.huatengsci.com [en.huatengsci.com]

- 4. benchchem.com [benchchem.com]

- 5. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. synarchive.com [synarchive.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 10. m.youtube.com [m.youtube.com]

- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 5-bromo-2-phenylthiazole-4-carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural features allow it to serve as a versatile scaffold in the design of novel therapeutic agents. Thiazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties.[1] The 2-phenylthiazole moiety, in particular, is a privileged structure found in various biologically active compounds, making its derivatives, such as Ethyl 5-bromo-2-phenylthiazole-4-carboxylate, of significant interest to the drug discovery and development community.

This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a validated synthesis protocol, and its potential applications in medicinal chemistry.

Physicochemical Properties

This compound is a halogenated heterocyclic compound with the following key identifiers and properties:

| Property | Value | Source(s) |

| IUPAC Name | Ethyl 5-bromo-2-phenyl-1,3-thiazole-4-carboxylate | [2][3] |

| CAS Number | 914347-21-0 | [2][3] |

| Molecular Formula | C₁₂H₁₀BrNO₂S | [2][3] |

| Molecular Weight | 312.18 g/mol | [2][3] |

| Exact Mass | 310.96200 u | [2] |

| Density | 1.5 g/cm³ | [2] |

| Boiling Point | 408°C at 760 mmHg | [2] |

| Flash Point | 200.6°C | [2] |

| Refractive Index | 1.602 | [2] |

Synthesis of this compound: The Hantzsch Thiazole Synthesis

The most common and efficient method for the synthesis of the thiazole core is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thioamide. For this compound, the synthesis proceeds through the reaction of a suitable thioamide with an ethyl 2-halo-3-oxobutanoate, followed by bromination.

Reaction Rationale

The Hantzsch synthesis is a robust and versatile method for constructing the thiazole ring. The mechanism involves the initial formation of a thiouronium salt by the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halo-ketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The choice of a brominating agent in the final step allows for the regioselective introduction of a bromine atom at the 5-position of the thiazole ring, a common site for further functionalization in drug discovery programs.

Experimental Protocol

The following is a representative, step-by-step methodology for the synthesis of this compound.

Step 1: Synthesis of Ethyl 2-amino-4-phenylthiazole-5-carboxylate

-

To a solution of ethyl 2-chloroacetoacetate (1 equivalent) in ethanol, add thiobenzamide (1 equivalent).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

The resulting precipitate is filtered, washed with water, and dried to afford the crude Ethyl 2-amino-4-phenylthiazole-5-carboxylate.

-

Purify the crude product by recrystallization from ethanol.

Step 2: Diazotization and Bromination to Yield this compound

-

Suspend Ethyl 2-amino-4-phenylthiazole-5-carboxylate (1 equivalent) in an aqueous solution of hydrobromic acid (48%).

-

Cool the suspension to 0-5°C in an ice bath.

-

Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5°C.

-

Stir the reaction mixture at this temperature for 1 hour.

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid (48%) at 0-5°C.

-

Slowly add the diazonium salt solution to the copper(I) bromide solution.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

DOT Script for Hantzsch Thiazole Synthesis Workflow

Caption: Hantzsch synthesis workflow for this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a triplet and a quartet for the ethyl ester protons. The aromatic protons of the phenyl ring will appear in the downfield region.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the ester, the carbons of the thiazole and phenyl rings, and the ethyl group carbons.

-

IR Spectroscopy: The infrared spectrum will show a strong absorption band for the C=O stretching of the ester group, along with characteristic peaks for the C=N and C-S bonds of the thiazole ring and the aromatic C-H and C=C bonds of the phenyl group.

-

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom.

Applications in Drug Discovery and Medicinal Chemistry

The 2-phenylthiazole scaffold is a key pharmacophore in a variety of therapeutic agents. The introduction of a bromine atom at the 5-position and an ethyl carboxylate at the 4-position of the thiazole ring in this compound provides valuable handles for further chemical modifications, making it an important building block in the synthesis of compound libraries for drug screening.

Potential Therapeutic Areas:

-

Anticancer Agents: Numerous 2-phenylthiazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[1] The phenyl ring and the thiazole core can be further functionalized to optimize interactions with biological targets such as kinases or other enzymes involved in cancer cell proliferation.

-

Antifungal Agents: The thiazole nucleus is present in several antifungal drugs. Derivatives of 2-phenylthiazole have been explored as inhibitors of fungal enzymes like lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis.[4]

-

Anti-inflammatory and Analgesic Agents: The thiazole ring is a component of some non-steroidal anti-inflammatory drugs (NSAIDs). The structural features of this compound make it a candidate for the development of novel anti-inflammatory and analgesic compounds.

Logical Pathway for Drug Discovery Application

The utility of this compound as a building block in drug discovery can be visualized as a branched pathway where the core scaffold is diversified to target various biological systems.

DOT Script for Drug Discovery Applications

Caption: Potential drug discovery pathways originating from this compound.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug development. Its synthesis via the well-established Hantzsch reaction provides a reliable route to this versatile scaffold. The presence of multiple functional groups allows for a wide range of chemical modifications, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents targeting a variety of diseases. This guide serves as a foundational resource for researchers and scientists working with this promising compound.

References

-

Aliabadi, A., Shamsa, F., Ostad, S. N., Emami, S., Shafiee, A., Davoodi, J., & Foroumadi, A. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry, 45(11), 5384–5389. [Link]

-

Li, K., Zhang, G., Hao, W., Liu, J., Sun, Y., Gao, Z., Luo, Z., Liu, R., Liu, N., Zhang, H., Wu, X., Zhao, D., & Cheng, M. (2025). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. [Link]

Sources

Navigating the Procurement and Application of Ethyl 5-bromo-2-phenylthiazole-4-carboxylate: A Technical Guide for Drug Discovery Professionals

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount to the success and reproducibility of their work. Ethyl 5-bromo-2-phenylthiazole-4-carboxylate, a key heterocyclic building block, is instrumental in the synthesis of various pharmacologically active molecules. This guide provides an in-depth technical overview of this compound, from sourcing and quality verification to its application in medicinal chemistry, ensuring a foundation of scientific rigor for your research endeavors.

Introduction to this compound: A Versatile Scaffold

This compound (CAS No. 914347-21-0) is a substituted thiazole derivative that has garnered significant interest in the field of drug discovery.[1] The thiazole ring is a privileged scaffold, found in numerous natural products and synthetic drugs, exhibiting a wide array of biological activities, including anticancer, antifungal, and anti-inflammatory properties. The presence of the phenyl group at the 2-position and the bromo substituent at the 5-position makes this molecule a versatile intermediate for further chemical modifications, such as cross-coupling reactions, to introduce molecular diversity.

Notably, the 2-phenylthiazole core is a key structural feature in potent inhibitors of lanosterol 14α-demethylase (CYP51), a crucial enzyme in fungal ergosterol biosynthesis.[2] This makes this compound a valuable starting material for the development of novel antifungal agents.[2]

Sourcing and Evaluating Commercial Suppliers

A reliable supply of high-purity this compound is the first critical step in any research project. Several commercial suppliers offer this compound, and a careful evaluation is necessary to ensure quality and consistency.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity Specification | Availability | Additional Information |

| Huateng Pharma | ≥95% | In Stock | Provides MSDS and COA upon request.[3] |

| SynHet | >95% (synthesis on demand) | Synthesis on demand | Offers various analytical services upon request.[4] |

| Echemi | Varies by supplier | Marketplace | A platform with multiple traders and manufacturers.[5] |

| ChemicalBook | Varies by supplier | Marketplace | Directory of chemical suppliers.[1] |

| Cyanochem | Not specified | Inquire | Specializes in fine chemicals.[6] |

The Criticality of the Certificate of Analysis (CoA)

The Certificate of Analysis is a non-negotiable document when procuring any chemical intermediate. It is a formal declaration from the supplier that the product meets their specified quality standards. A comprehensive CoA for this compound should include the following:

-

Identification: Compound name, CAS number, molecular formula, and molecular weight.

-

Physical Properties: Appearance, melting point, and solubility.

-

Purity: Determined by a primary analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The chromatogram should be provided.

-

Identity Confirmation: Evidence of the compound's structure, typically through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). The spectra should be included.

-

Residual Solvents: If applicable, analysis of residual solvents by GC.

-

Date of Analysis and Batch Number: For traceability.

Expert Insight: Do not rely solely on the purity percentage stated on the label. Always request and scrutinize the full CoA with spectral data. Discrepancies in the data or an incomplete CoA are red flags that warrant further investigation or sourcing from an alternative supplier.

In-House Quality Control: A Self-Validating System

Upon receipt of this compound, it is imperative to perform in-house quality control to verify the supplier's claims and to ensure the material is suitable for your intended experiments. This step is a cornerstone of experimental reproducibility.

Workflow for Incoming Material Verification

Caption: Workflow for incoming quality control of this compound.

Step-by-Step Analytical Protocols

Protocol 1: ¹H NMR Spectroscopy for Structural Confirmation

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Analysis: The expected chemical shifts (δ) and coupling patterns should be consistent with the structure. Key expected signals include:

-

A triplet and a quartet in the aromatic region for the ethyl ester protons.

-

Signals corresponding to the phenyl protons.

-

The absence of significant impurity signals.

-

Protocol 2: LC-MS for Identity and Purity Assessment

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Dilute to a working concentration of approximately 10-50 µg/mL.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.

-

Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is a good starting point.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis: Look for the [M+H]⁺ ion corresponding to the calculated exact mass of the compound (C₁₂H₁₀BrNO₂S, exact mass: 310.96). The purity can be estimated from the peak area of the main component in the chromatogram.

-

Synthetic Applications in Drug Discovery

This compound is a versatile intermediate. The bromine atom at the 5-position is particularly useful for introducing structural diversity through various cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling: A Key Transformation

A common application of this building block is in Suzuki-Miyaura cross-coupling reactions to introduce new aryl or heteroaryl groups at the C5 position of the thiazole ring. This is a powerful method for exploring the structure-activity relationship (SAR) of a compound series.[2]

Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.

This reaction allows for the systematic modification of the thiazole scaffold to optimize biological activity, selectivity, and pharmacokinetic properties. For instance, in the development of CYP51 inhibitors, different phenylboronic acids can be coupled to explore the binding interactions within the enzyme's active site.[2]

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not always readily available from all suppliers, data for structurally related bromothiazole compounds indicate that it should be handled with care.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Based on the SDS for similar compounds, potential hazards may include:

-

Skin irritation (H315)

-

Serious eye irritation (H319)

-

May cause respiratory irritation (H335)

-

Harmful if swallowed (H302)

Always refer to the supplier-provided SDS for the most accurate and up-to-date safety information.

Conclusion

This compound is a valuable and versatile building block in drug discovery. A thorough understanding of its procurement, quality control, and chemical reactivity is essential for any researcher utilizing this compound. By implementing a rigorous in-house validation system and leveraging its synthetic utility, scientists can confidently build upon this scaffold to develop novel and effective therapeutic agents. The principles of due diligence in material sourcing and characterization are not merely procedural; they are fundamental to the integrity and success of scientific research.

References

-

Huateng Pharma. this compound | CAS:914347-21-0.[Link]

-

Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors.Molecules , 27(19), 6529. [Link]

-

Vensel Publications. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate.[Link]

-

ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate.[Link]

-